molecular formula C16H15N5O2 B5752248 3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide

3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B5752248
M. Wt: 309.32 g/mol
InChI Key: UEXKVOUZOPKYCK-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a benzyloxy group and a tetrazole ring, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

    Tetrazole Ring Formation: The tetrazole ring is synthesized through cycloaddition reactions involving azides and nitriles under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyloxy and tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzyloxy and tetrazole groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(2H-tetrazol-5-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)aniline: Features an aniline group instead of a benzamide core.

    3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

3-(benzyloxy)-N-(2-methyl-2H-tetrazol-5-yl)benzamide is unique due to the presence of both the benzyloxy and tetrazole groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile applications across various fields of research.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2-methyltetrazol-5-yl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-21-19-16(18-20-21)17-15(22)13-8-5-9-14(10-13)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXKVOUZOPKYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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